molecular formula C15H11N3OS B296117 14,15-dimethyl-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one

14,15-dimethyl-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one

Cat. No.: B296117
M. Wt: 281.3 g/mol
InChI Key: ZSMQWJLVBBYKGX-UHFFFAOYSA-N
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Description

9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one is a complex heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by its fused ring system, which includes pyridine, pyrimidine, and benzothiazole moieties. The presence of these rings imparts significant chemical stability and reactivity, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another approach includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s fused ring system allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced cell proliferation in cancer or decreased inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one apart is its unique combination of pyridine, pyrimidine, and benzothiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

14,15-dimethyl-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one

InChI

InChI=1S/C15H11N3OS/c1-8-6-11-12(7-9(8)2)20-15-17-14(19)10-4-3-5-16-13(10)18(11)15/h3-7H,1-2H3

InChI Key

ZSMQWJLVBBYKGX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)SC3=NC(=O)C4=C(N23)N=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1C)SC3=NC(=O)C4=C(N23)N=CC=C4

Origin of Product

United States

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